![molecular formula C10H15N2O9P B1625621 5-Methyluridine 5'-monophosphate CAS No. 3590-47-4](/img/structure/B1625621.png)
5-Methyluridine 5'-monophosphate
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Overview
Description
TMP is a pyrimidine ribonucleoside 5'-monophosphate in which the pyrimidine element is 5-methyluracil. Derived from breakdown of an RNA molecule, typically a tRNA modified at position 54 (U to T). It derives from a ribothymidine. It is a conjugate acid of a TMP(2-).
Scientific Research Applications
In Vitro Transcription
m5UMP is widely used in in vitro transcription processes. It serves as a substrate for RNA polymerases, allowing researchers to synthesize RNA transcripts with modified nucleotides that can enhance stability and functionality in downstream applications. The incorporation of m5UMP into RNA can influence the transcript's half-life and translational efficiency.
Therapeutic Development
Antiviral Agents : Compounds derived from m5UMP are being explored as antiviral agents, particularly against hepatitis C virus (HCV). For instance, PSI-7851, a prodrug of β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine-5′-monophosphate, has shown promise in clinical trials as a potent nucleotide analog inhibitor . This highlights the potential of m5UMP derivatives in developing effective antiviral therapies.
Cancer Treatment : Nucleoside analogs, including those based on m5UMP, are being researched for their antitumor properties. The modification can improve the bioavailability of these compounds, allowing for better therapeutic outcomes in cancer treatments .
Case Study: Antiviral Efficacy
A study on PSI-7851 demonstrated its effectiveness against HCV across multiple genotypes. The research involved treating infected cells with varying concentrations of the compound, assessing cell viability and viral load reduction over time . The findings indicated that m5UMP analogs could significantly inhibit viral replication while maintaining low cytotoxicity.
Case Study: RNA Stability Enhancement
Research has shown that incorporating m5UMP into small interfering RNAs (siRNAs) can enhance their metabolic stability and binding affinity to Argonaute proteins, leading to improved silencing efficacy . This modification is crucial for developing siRNA-based therapeutics that require prolonged activity within biological systems.
Data Tables
Properties
CAS No. |
3590-47-4 |
---|---|
Molecular Formula |
C10H15N2O9P |
Molecular Weight |
338.21 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N2O9P/c1-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(21-9)3-20-22(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
IGWHDMPTQKSDTL-JXOAFFINSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |
sequence |
T |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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